![molecular formula C23H30N2O B10794438 6-Benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794438.png)
6-Benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane is a complex organic compound that belongs to the class of bicyclic diaza compounds. These compounds are characterized by their unique structural framework, which includes two nitrogen atoms within a bicyclic system. The presence of benzyl, methoxy, and phenethyl groups further adds to the compound’s complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane typically involves multiple steps, starting from readily available precursors. One common approach is the chiral pool synthesis, which begins with (S)-glutamate. This precursor undergoes a series of transformations, including cyclization and reduction reactions, to form the desired bicyclic structure . Key intermediates such as bicyclic ketones are often prepared through Dieckmann cyclization, followed by reduction and etherification steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
6-benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane involves its interaction with specific molecular targets, such as sigma receptors. These receptors are involved in various cellular processes, including signal transduction and ion channel regulation . The compound’s binding to sigma receptors can modulate their activity, leading to various physiological effects. Additionally, the compound’s unique structure allows it to participate in diverse chemical reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene
- 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane
Uniqueness
6-benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane stands out due to its specific substitution pattern and the presence of both benzyl and phenethyl groups. This unique combination of functional groups and the bicyclic diaza framework contribute to its distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H30N2O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-benzyl-2-methoxy-8-(2-phenylethyl)-6,8-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C23H30N2O/c1-26-23-13-12-21-17-24(15-14-19-8-4-2-5-9-19)22(23)18-25(21)16-20-10-6-3-7-11-20/h2-11,21-23H,12-18H2,1H3 |
InChI Key |
WYUPWHUGPAKEOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2CN(C1CN2CC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



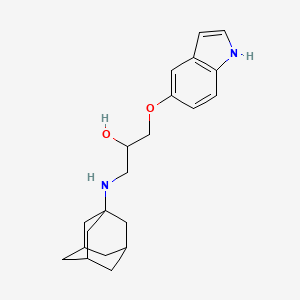
![1,3-dimethyl-9-(2-(pyridin-2-yl)ethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B10794363.png)

![9-[2-(benzylamino)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B10794370.png)
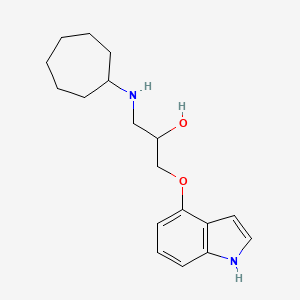
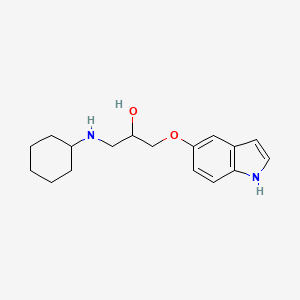
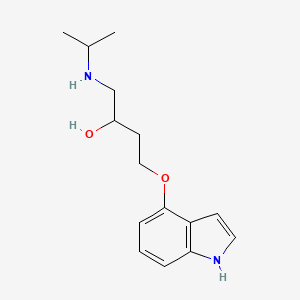

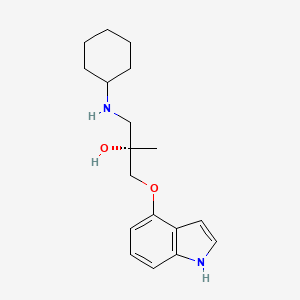

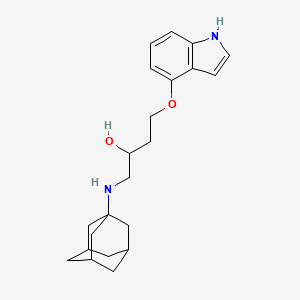
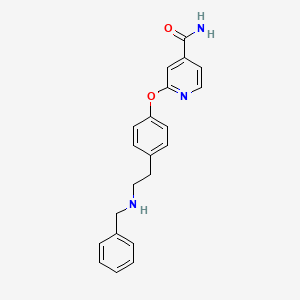
![2-[4-(2-Benzylaminoethyl)phenoxy]nicotinamide](/img/structure/B10794433.png)
